2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
The compound 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a triazole-linked acetamide derivative characterized by:
- A 1,2,4-triazole core substituted with an ethyl group at position 4 and a pyridin-2-yl group at position 3.
- A thioether (-S-) linkage connecting the triazole to an acetamide moiety.
- An N-(2-methoxyphenyl) substituent on the acetamide.
The 2-methoxyphenyl group distinguishes it from analogs with alternative aryl or alkyl substitutions, which influence solubility, binding affinity, and biological activity.
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-3-23-17(14-9-6-7-11-19-14)21-22-18(23)26-12-16(24)20-13-8-4-5-10-15(13)25-2/h4-11H,3,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPZORIGFCOTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618414-59-8 | |
| Record name | 2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction with the triazole intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring via a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates promising effects against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics, suggesting superior efficacy .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 12 | Generation of reactive oxygen species (ROS) leading to cell death |
These findings indicate that the compound may induce apoptosis and inhibit cancer cell proliferation through various mechanisms .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response, making it a candidate for developing new anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have documented the applications of similar triazole compounds:
- Antimicrobial Studies : A study demonstrated that triazole derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
- Anticancer Research : Another research highlighted the efficacy of triazole derivatives in reducing cell viability in breast cancer cell lines, with specific focus on mechanisms involving apoptosis and ROS generation .
- Inflammation Models : In vivo models have been employed to assess the anti-inflammatory effects of related compounds, suggesting that modifications to the triazole structure can enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties between the target compound and selected analogs:
Key Observations:
- Pyridine Isomerism : The pyridin-2-yl group in the target compound vs. 3-pyridinyl in VUAA1 alters electronic interactions, as pyridin-2-yl has a lone electron pair in a different orientation, affecting hydrogen bonding with Orco receptors .
- Alkyl vs. Allyl Substitution : Allyl-substituted triazoles () exhibit lower melting points (~182°C) compared to ethyl-substituted analogs, likely due to reduced crystallinity .
Insect Odorant Receptor (Orco) Modulation
- VUAA1 : A well-characterized Orco agonist used in calcium imaging studies (EC50: ~20 µM in Drosophila). Its 4-ethylphenyl group enhances hydrophobicity, facilitating membrane penetration .
- OLC15 : An antagonist with a 4-butylphenyl substituent, demonstrating that longer alkyl chains on the aryl group favor antagonism over agonism .
- Target Compound : The 2-methoxyphenyl group may sterically hinder interactions with Orco’s binding pocket, but its electron-donating methoxy group could enhance π-π stacking with aromatic residues .
Antimicrobial and Anti-Inflammatory Activity
- KA3 () : Exhibits broad-spectrum antimicrobial activity (MIC: 25–50 µg/mL) due to electron-withdrawing 4-chlorophenyl substituents, which increase membrane disruption .
- Target Compound : The 2-methoxyphenyl group’s electron-donating nature may reduce antimicrobial efficacy compared to KA3 but could improve anti-inflammatory activity by stabilizing protein interactions .
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 358.4 g/mol. The structural features include a triazole ring, a pyridine moiety, and an acetamide functional group that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring can act as a potent inhibitor of enzymes involved in critical biological pathways. For instance, it may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and thereby exhibiting antifungal properties.
- Antimicrobial Activity : Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial effects against various bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis.
- Anti-inflammatory Effects : The presence of the methoxyphenyl group may enhance the anti-inflammatory activity by modulating inflammatory mediators.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antifungal | Effective against pathogenic fungi by inhibiting ergosterol biosynthesis. |
| Antibacterial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | Reduces inflammation through modulation of cytokine production. |
| Anticancer | Potential to inhibit tumor cell proliferation in vitro. |
Case Studies and Research Findings
- Antimicrobial Properties : A study highlighted the synthesis and evaluation of various triazole derivatives, including this compound, showing significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the range of 10–20 μM .
- In Vivo Studies : Animal model studies indicated that administration of this compound led to reduced tumor size in xenograft models compared to controls, suggesting potential for therapeutic use in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
